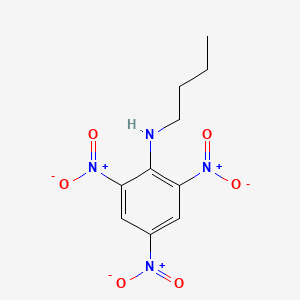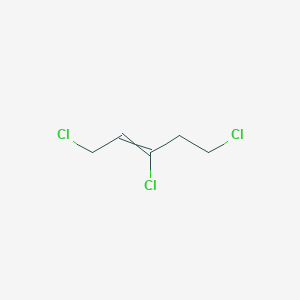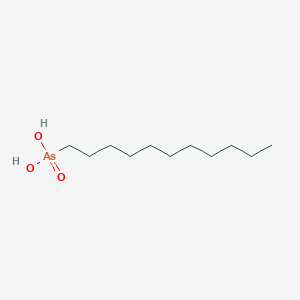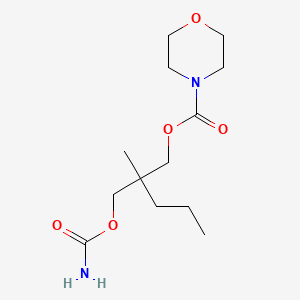
Plumbane, (acetyloxy)tris(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbane, (acetyloxy)tris(2-methylpropyl)- is a chemical compound with the molecular formula C16H38O5Si4. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, (acetyloxy)tris(2-methylpropyl)- typically involves the reaction of lead compounds with acetyloxy and 2-methylpropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of Plumbane, (acetyloxy)tris(2-methylpropyl)- often involves large-scale chemical reactors where the reactants are combined and subjected to specific conditions to ensure consistent quality and high yield. The process may include steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
Plumbane, (acetyloxy)tris(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are optimized to achieve the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of substituted plumbane derivatives .
科学的研究の応用
Plumbane, (acetyloxy)tris(2-methylpropyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
作用機序
The mechanism of action of Plumbane, (acetyloxy)tris(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to Plumbane, (acetyloxy)tris(2-methylpropyl)- include other plumbane derivatives and organolead compounds. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
What sets Plumbane, (acetyloxy)tris(2-methylpropyl)- apart is its unique combination of acetyloxy and 2-methylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
35332-19-5 |
|---|---|
分子式 |
C14H30O2Pb |
分子量 |
437 g/mol |
IUPAC名 |
tris(2-methylpropyl)plumbyl acetate |
InChI |
InChI=1S/3C4H9.C2H4O2.Pb/c3*1-4(2)3;1-2(3)4;/h3*4H,1H2,2-3H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChIキー |
FYVMMPQTHVNGHT-UHFFFAOYSA-M |
正規SMILES |
CC(C)C[Pb](CC(C)C)(CC(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


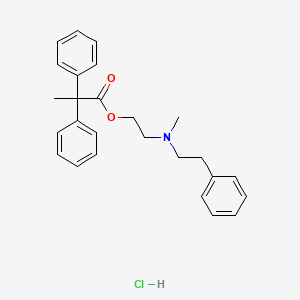
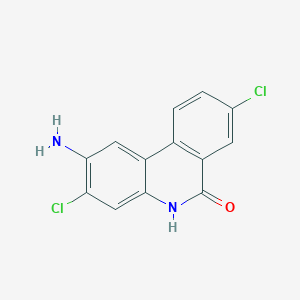
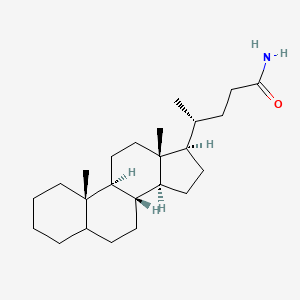
![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
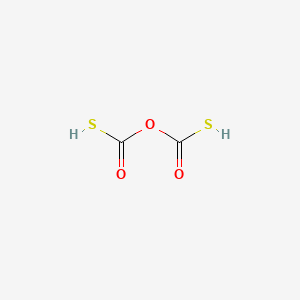
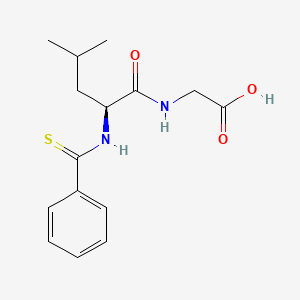
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
